molecular formula C22H36N4O5 B1662331 Cipemastat CAS No. 190648-49-8

Cipemastat

カタログ番号: B1662331
CAS番号: 190648-49-8
分子量: 436.5 g/mol
InChIキー: GFUITADOEPNRML-SJORKVTESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

シペマスタットは、その阻害活性に不可欠なヒドロキサム酸官能基の形成を含む多段階プロセスによって合成されます。合成経路には一般的に以下のステップが含まれます。

工業生産方法

シペマスタットの工業生産は、同様の合成経路に従いますが、より大量に対応するためにスケールアップされています。このプロセスには、収率を最大化し、不純物を最小限に抑えるために反応条件の最適化が含まれます。 最終生成物が医薬品規格を満たすように、高度な精製技術が用いられます .

化学反応の分析

Structural and Functional Context

Cipemastat contains a hydroxamic acid functional group, which is critical for its inhibitory activity against MMPs. Hydroxamic acids are known to bind to the catalytic zinc ion in MMPs via a bidentate interaction, disrupting enzymatic activity . This structural feature suggests that this compound’s chemical reactivity likely involves interactions with metal ions or enzymes containing zinc.

Types of Chemical Reactions

Based on general reactivity patterns of hydroxamic acids and MMP inhibitors:

  • Oxidation : The hydroxamic acid group may undergo oxidation under specific conditions, potentially forming nitroso derivatives.

  • Reduction : Reduction reactions could modify the hydroxamic acid group, altering its binding affinity to MMPs.

  • Substitution : Functional group substitutions (e.g., acylation, alkylation) may occur, depending on reaction conditions.

Relevant reagents for such transformations might include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Reaction Mechanisms and Pathways

While explicit reaction mechanisms for this compound are not detailed in the literature, its interaction with MMPs involves binding to the active site of these enzymes. For example:

  • Zinc-binding : The hydroxamic acid group coordinates with the zinc ion in the MMP catalytic domain, stabilizing the enzyme-inhibitor complex .

  • Protein-ligand interactions : this compound may form hydrogen bonds or hydrophobic interactions with the MMP hemopexin-like domain, as observed in other MMP inhibitors .

Preclinical and Clinical Observations

  • Stability : this compound demonstrated concentration-dependent inhibition of cartilage degradation in vitro, suggesting stability under physiological conditions.

  • Metabolic pathways : Its metabolic fate involves interactions with MMPs in the extracellular matrix, though specific metabolic reactions (e.g., hydrolysis, conjugation) are not described.

Limitations and Gaps

The available literature lacks explicit descriptions of this compound’s chemical reaction pathways, reaction thermodynamics, or quantitative data (e.g., reaction yields, equilibrium constants). The exclusion of sources like BenchChem further limits access to synthetic or reactivity data. For a comprehensive analysis, additional experimental studies or computational modeling would be required.

This synthesis highlights that while this compound’s biological activity is well-documented, its chemical reactivity profiles remain understudied in the accessible literature. Further research into its reaction mechanisms could enhance its therapeutic applications.

科学的研究の応用

    化学: マトリックスメタロプロテアーゼの阻害を研究するためのツールとして使用されます。

    生物学: 細胞外マトリックスの分解の調節における役割が調査されています。

    医学: コラーゲナーゼ活性を阻害する能力から、関節リウマチや変形性関節症などの疾患に対する治療薬として検討されています。

    産業: 抗関節炎薬やその他の医薬品開発における潜在的な用途

作用機序

シペマスタットは、MMP-1、MMP-8、MMP-13などのマトリックスメタロプロテアーゼを選択的に阻害することにより、その効果を発揮します。これらの酵素は、コラーゲンやその他の細胞外マトリックス成分の分解に関与しています。 シペマスタットはこれらの酵素を阻害することにより、軟骨や骨の分解を防ぎ、関節炎などの疾患における炎症と組織損傷を軽減します .

類似化合物との比較

類似化合物

シペマスタットの独自性

シペマスタットは、MMP-1、MMP-8、MMP-13に対する高い選択性においてユニークであり、コラーゲナーゼ活性の標的化に特に効果的です。 この選択性により、標的外効果の可能性が減少し、コラーゲン分解が過剰な疾患に対する治療の可能性が高まります .

生物活性

Cipemastat, also known as Ro 32-3555, is a selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-7, MMP-1, MMP-8, and MMP-13. These enzymes play crucial roles in the degradation of extracellular matrix components and are implicated in various pathological conditions, including tuberculosis and rheumatoid arthritis. This article reviews the biological activity of this compound based on recent research findings, case studies, and experimental data.

This compound functions by inhibiting the activity of specific MMPs, which are enzymes that degrade various components of the extracellular matrix. The inhibition of MMPs can potentially alter disease progression in conditions characterized by excessive tissue remodeling.

Key MMPs Targeted by this compound:

  • MMP-1 : Collagenase involved in collagen degradation.
  • MMP-7 : Matrilysin implicated in pulmonary disease and inflammation.
  • MMP-8 : Neutrophil collagenase associated with inflammatory responses.
  • MMP-13 : Important for collagen breakdown in connective tissues.

1. Tuberculosis Studies

A notable study investigated the effects of this compound on pulmonary cavitation in Mycobacterium tuberculosis-infected C3HeB/FeJ mice. The study found that treatment with this compound led to an increase in cavitation frequency (32% vs. 7% in controls; P = .029) and worsened immunopathology and mortality rates among treated mice compared to untreated controls . This unexpected outcome suggests that while inhibiting MMPs may seem beneficial, it can exacerbate certain conditions like tuberculosis.

Treatment GroupCavitation Frequency (%)Mortality Rate (%)
This compound32Increased trend
Control7Baseline

2. Rheumatoid Arthritis

This compound has also been evaluated for its potential role in treating rheumatoid arthritis (RA). In clinical trials, it has reached Phase 3 evaluation stages . The inhibition of MMPs is believed to modulate inflammatory processes and joint destruction associated with RA. Studies indicate that MMPs can serve as biomarkers for drug response and may aid in precision medicine approaches for RA management .

Case Study 1: this compound in Tuberculosis

In a murine model, this compound was administered at doses ranging from 10 to 100 mg/kg. While lower doses were effective in reducing tissue damage in arthritis models, the higher dose did not yield similar protective effects against cavitary formation in tuberculosis . This highlights the need for careful dosage consideration when using this compound as a therapeutic agent.

Case Study 2: this compound’s Role in Cardiac Health

Recent studies have explored the implications of MMP inhibition on cardiac health. MMP-2, another target of this compound, has been linked to myocardial contractility and oxidative stress. Inhibiting MMP-2 activity may provide therapeutic benefits in heart failure models by preserving cardiac function .

特性

IUPAC Name

(2R,3R)-3-(cyclopentylmethyl)-N-hydroxy-4-oxo-4-piperidin-1-yl-2-[(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O5/c1-22(2)20(29)26(21(30)24(22)3)14-17(18(27)23-31)16(13-15-9-5-6-10-15)19(28)25-11-7-4-8-12-25/h15-17,31H,4-14H2,1-3H3,(H,23,27)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUITADOEPNRML-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1C)CC(C(CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)N(C(=O)N1C)C[C@@H]([C@@H](CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10897569
Record name Cipemastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190648-49-8
Record name Trocade
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190648-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cipemastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190648498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cipemastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIPEMASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02HQ4TYQ60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cipemastat
Reactant of Route 2
Cipemastat
Reactant of Route 3
Cipemastat
Reactant of Route 4
Cipemastat
Reactant of Route 5
Cipemastat
Reactant of Route 6
Reactant of Route 6
Cipemastat
Customer
Q & A

Q1: How does Cipemastat interact with its target and what are the downstream effects?

A: this compound (Ro 32-3555) is a potent inhibitor of matrix metalloproteinases (MMPs), specifically targeting collagenases (MMP-1, -8, and -13) and gelatinase B (MMP-9) []. MMPs are enzymes that degrade extracellular matrix components, playing crucial roles in various physiological and pathological processes, including tissue remodeling, inflammation, and tumor metastasis. By inhibiting MMP activity, this compound can modulate these processes. For instance, in experimental pneumococcal meningitis, this compound reduced hippocampal apoptosis and cortical injury, potentially by decreasing MMP-mediated breakdown of the blood-brain barrier and reducing inflammation [].

Q2: What are the structural characteristics of this compound?

A2: Unfortunately, the provided abstracts don't disclose the detailed molecular formula, weight, or spectroscopic data for this compound. Further research in chemical databases or literature focusing on the compound's chemical synthesis would be necessary to obtain this information.

Q3: Has this compound demonstrated efficacy in preclinical models of disease?

A: Yes, this compound has shown promising results in several preclinical disease models. In a murine model of cavitary tuberculosis, although paradoxically increasing the frequency of cavitation, it reduced mortality rates and brain injury in experimental pneumococcal meningitis [, ]. Additionally, this compound significantly enhanced uterine contraction in pregnant rats by inhibiting MMP-2 and MMP-9, suggesting a potential role in regulating myometrial contractility during pregnancy [].

Q4: Are there concerns about the use of this compound in tuberculosis treatment?

A: Research using a murine model of cavitary tuberculosis found that this compound treatment unexpectedly worsened pathology, increasing cavitation frequency, immunopathology, and mortality []. This highlights the complex role of MMPs in host defense against tuberculosis and suggests that MMP inhibition may have detrimental effects in this context. Further research is needed to fully elucidate the role of MMPs in tuberculosis and to determine the safety and efficacy of MMP inhibitors like this compound as potential adjunctive treatments.

Q5: Are there alternative strategies to target MMPs besides direct inhibition with compounds like this compound?

A: Yes, research has identified alternative strategies to modulate MMP activity beyond direct inhibition. One study demonstrated that tumor cell density regulates MMP expression through the synergistic signaling of Interleukin 6 (IL-6) and Interleukin 8 (IL-8) []. By simultaneously inhibiting IL-6 and IL-8 receptors using Tocilizumab and Reparixin, researchers observed decreased MMP expression and reduced metastasis in mouse xenograft models []. This suggests that targeting upstream signaling pathways regulating MMP expression could be a viable alternative to direct MMP inhibition.

Q6: What analytical techniques were employed in the study of this compound?

A6: The provided abstracts mention various analytical techniques used in this compound research. These include:

  • Radiolabeling: Synthesis of carbon-14 labeled and deuterated this compound for measurement in biological fluids [].
  • Isometric Contraction Measurement: Assessing the effect of this compound on myometrial contractility in rat uteri [].
  • RT-PCR, Western Blot, and Gelatin Zymography: Measuring MMP expression and activity in various tissues [, ].
  • Histomorphometry: Assessing hippocampal apoptosis and cortical necrosis in brain tissue [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。